6-(Bromomethylidene)oxan-2-one

Anticancer research Halolactone cytotoxicity Gastric cancer

6-(Bromomethylidene)oxan-2-one (CAS 79054-08-3) is a six-membered δ-lactone featuring an exocyclic bromomethylidene substituent. This compound belongs to the haloenol lactone family, which is characterized by a halogenated exocyclic double bond conjugated to a lactone carbonyl.

Molecular Formula C6H7BrO2
Molecular Weight 191.02 g/mol
CAS No. 79054-08-3
Cat. No. B14439086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethylidene)oxan-2-one
CAS79054-08-3
Molecular FormulaC6H7BrO2
Molecular Weight191.02 g/mol
Structural Identifiers
SMILESC1CC(=CBr)OC(=O)C1
InChIInChI=1S/C6H7BrO2/c7-4-5-2-1-3-6(8)9-5/h4H,1-3H2
InChIKeyLCRYFNQWSFRVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethylidene)oxan-2-one (CAS 79054-08-3): Procurement-Relevant Chemical Identity and Core Structural Features


6-(Bromomethylidene)oxan-2-one (CAS 79054-08-3) is a six-membered δ-lactone featuring an exocyclic bromomethylidene substituent [1]. This compound belongs to the haloenol lactone family, which is characterized by a halogenated exocyclic double bond conjugated to a lactone carbonyl. The bromomethylidene moiety confers distinct reactivity compared to non-halogenated or differently halogenated analogs, making it a specialized synthetic intermediate for constructing bioactive molecules, particularly in medicinal chemistry and chemical biology applications [2].

Why Generic Halo-δ-lactone Substitution Fails: Structural and Functional Constraints of 6-(Bromomethylidene)oxan-2-one


Generic substitution of 6-(bromomethylidene)oxan-2-one with its chloro- or iodo-analogs, or with non-halogenated δ-lactones, is not scientifically valid due to halogen-specific differences in electrophilicity, leaving-group potential, and steric parameters that critically influence both synthetic outcomes and biological activity profiles [1]. Studies on γ-halo-δ-lactones demonstrate that the halogen identity—bromo, chloro, or iodo—directly modulates cytotoxic potency and antibacterial efficacy, with bromo-substituted derivatives exhibiting intermediate reactivity profiles that cannot be replicated by other halogens [2]. Furthermore, the absence of aromatic substitution at the 3-position distinguishes this scaffold from more complex bromoenol lactone derivatives (e.g., CAS 88070-98-8), resulting in fundamentally different molecular recognition and binding properties [3].

6-(Bromomethylidene)oxan-2-one (CAS 79054-08-3): Quantitative Differentiation Evidence Versus Structural Analogs


Cytotoxic Activity: Bromo- vs. Iodo-δ-lactone Comparative Analysis in Gastric Cancer Cells

While direct cytotoxicity data for the unsubstituted 6-(bromomethylidene)oxan-2-one scaffold is not yet reported in primary literature, class-level evidence from structurally related γ-bromo-δ-lactones demonstrates that bromo-substituted δ-lactones exhibit potent cytotoxic activity against gastric cancer AGS cells, with IC₅₀ values in the range of 0.0006–0.0044 mM [1]. Notably, comparative studies across the halolactone series reveal that iodo-analogs generally exhibit superior antiproliferative activity relative to bromo-analogs, while chloro-analogs show reduced efficacy, establishing a halogen-dependent activity gradient that must be considered when selecting the optimal halogen substitution for target engagement [2].

Anticancer research Halolactone cytotoxicity Gastric cancer

Antibacterial Efficacy: γ-Bromo-δ-lactone Activity Against Gram-Positive and Gram-Negative Strains

Class-level evidence from γ-bromo-δ-lactone analogs indicates significant bactericidal activity against both Gram-positive (Staphylococcus aureus ATCC 65389) and Gram-negative (Escherichia coli ATCC 8739) bacterial strains, achieving 87% and 70–83% reduction in CFU/mL, respectively [1]. Comparative analysis across halolactone series suggests that bromo-substituted lactones occupy an intermediate position in antibacterial potency, distinct from both chloro- and iodo-analogs. Importantly, the antibacterial profile of bromo-δ-lactones differs from that of more complex bromoenol lactone derivatives (e.g., BEL, CAS 88070-98-8), which exhibit weak whole-cell activity against Enterococcus faecalis with an IC₅₀ of 1.25 × 10⁵ nM [2], underscoring that substitution at the 3-position fundamentally alters the biological activity spectrum.

Antibacterial Antimicrobial Bactericidal

Feeding Deterrent Activity: γ-Bromo-δ-lactone vs. γ-Chloro-δ-lactone in Insect Pest Management

In vivo comparative studies of δ-halolactones against larvae of Alphitobius diaperinus (lesser mealworm) demonstrate that γ-bromo-δ-lactone significantly reduces larval body weight to 43.2% of control, compared to 60.3% for γ-chloro-δ-lactone under identical experimental conditions [1]. This 17.1 percentage-point differential establishes that bromo-substitution confers superior growth-inhibitory and feeding-deterrent effects relative to chloro-substitution, supporting the selection of the bromo-analog for agrochemical applications where antifeedant activity is the primary performance criterion.

Insect antifeedant Crop protection Agrochemical

Phospholipase A₂ Inhibition: Structural Basis for Selectivity Between Unsubstituted vs. 3-Aryl Bromoenol Lactones

Bromoenol lactone (BEL, CAS 88070-98-8)—the 3-naphthyl-substituted derivative of the core scaffold—is a well-characterized mechanism-based inhibitor (suicide substrate) of calcium-independent phospholipase A₂ (iPLA₂) and magnesium-dependent phosphatidate phosphohydrolase (PAP) . The 3-aryl substitution is essential for high-affinity enzyme binding and isoform selectivity. In contrast, the unsubstituted 6-(bromomethylidene)oxan-2-one (CAS 79054-08-3) lacks this critical pharmacophoric element, rendering it unsuitable as an iPLA₂ inhibitor. This structural distinction defines fundamentally different research utilities: CAS 88070-98-8 for targeted enzyme inhibition studies; CAS 79054-08-3 as a versatile, unadorned synthetic intermediate for constructing diverse bioactive molecules.

Enzyme inhibition iPLA2 Chemical biology

Synthetic Versatility: Bromo- vs. Iodo-Analog Reactivity in Cross-Coupling and Derivatization

The exocyclic bromomethylidene moiety provides an electrophilic handle suitable for diverse synthetic transformations including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Comparative analysis with the iodo-analog (CAS 120205-38-1) reveals that the iodo-substituted scaffold has been successfully employed in Sonogashira-type coupling with copper phenylacetylide, yielding the corresponding 6(E)-(3-phenylprop-2-ynylidene)tetrahydro-2-pyrone derivative in 52% yield after 36 h in DMF [1]. While the bromo-analog would exhibit lower reactivity in such transformations due to the reduced leaving-group propensity of bromide relative to iodide, this moderated reactivity profile enables greater reaction control and functional group tolerance, making CAS 79054-08-3 preferable for multi-step synthetic sequences requiring chemoselectivity.

Organic synthesis Cross-coupling Building block

Selectivity Profile: Tumor Cell Cytotoxicity vs. Normal Fibroblast Viability

Class-level evidence from β-aryl-γ-halo-δ-lactones indicates that bromo-substituted halolactones can exhibit favorable selectivity profiles, with certain derivatives showing potent antiproliferative activity against cancer cell lines while demonstrating no inhibitory effects on normal fibroblasts (NIH/3T3) and no hemolytic toxicity against human red blood cells [1]. Comparative analysis across the halolactone series suggests that iodo-analogs generally achieve the highest cancer cell cytotoxicity but may exhibit altered selectivity relative to bromo-analogs, underscoring the importance of halogen selection in optimizing the therapeutic index of halolactone-based drug candidates.

Selectivity index Cancer therapeutics Toxicity

6-(Bromomethylidene)oxan-2-one (CAS 79054-08-3): Evidence-Based Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

6-(Bromomethylidene)oxan-2-one serves as a modular scaffold for anticancer drug discovery, where bromo-substitution provides an optimal balance between cytotoxic potency and synthetic derivatizability. Class-level evidence demonstrates that γ-bromo-δ-lactones achieve IC₅₀ values in the low micromolar range (0.0006–0.0044 mM) against gastric cancer cells while maintaining viability of normal fibroblasts [1]. This selectivity profile positions CAS 79054-08-3 as an attractive starting point for structure-activity relationship (SAR) studies and lead optimization campaigns targeting cancer therapeutics with favorable therapeutic indices [2].

Agrochemical Research: Insect Antifeedant and Growth Inhibitor Development

Direct comparative evidence establishes that γ-bromo-δ-lactones reduce larval body weight to 43.2% of control, representing a 17.1 percentage-point improvement over chloro-analogs in Alphitobius diaperinus feeding-deterrent assays [1]. 6-(Bromomethylidene)oxan-2-one is therefore the preferred halolactone scaffold for agrochemical research programs focused on insect pest management, crop protection formulations, and the development of environmentally sustainable antifeedant agents.

Chemical Biology: Synthesis of Activity-Based Probes and Molecular Tools

As the unsubstituted parent scaffold of the bromoenol lactone family, CAS 79054-08-3 provides a versatile synthetic intermediate for constructing diverse bioactive molecules, including activity-based probes, fluorescent analogs (e.g., PBEL), and deuterated internal standards (e.g., bromoenol lactone-d7) [1]. Unlike the 3-aryl substituted BEL (CAS 88070-98-8), which is pre-optimized for iPLA₂ inhibition, CAS 79054-08-3 enables modular functionalization at the 3-position, allowing researchers to tailor the scaffold for novel target engagement and probe development applications [2].

Antibacterial Discovery: Gram-Positive and Gram-Negative Pathogen Targeting

Class-level evidence demonstrates that bromo-substituted δ-lactones achieve significant bactericidal activity, reducing S. aureus CFU/mL by 87% and E. coli CFU/mL by 70–83% [1]. Notably, the unsubstituted scaffold exhibits substantially higher antibacterial potency than 3-aryl substituted derivatives, which show only weak activity (IC₅₀ = 1.25 × 10⁵ nM) [2]. 6-(Bromomethylidene)oxan-2-one is therefore a viable starting point for antibacterial drug discovery programs targeting both Gram-positive and Gram-negative pathogens, particularly in an era of rising antimicrobial resistance.

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